molecular formula C17H30Cl2N2O2 B2671415 1-(4-Isopropylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 475146-17-9

1-(4-Isopropylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2671415
CAS RN: 475146-17-9
M. Wt: 365.34
InChI Key: FXIPUUOFAJQIGV-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as IPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to 1-(4-Isopropylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride have been synthesized as part of efforts to develop new pharmaceutical agents with improved properties. For instance, Marvanová et al. (2016) described the synthesis and characterization of new dual antihypertensive agents, highlighting the importance of solid-state analytical techniques for determining protonation states in related compounds (Marvanová et al., 2016). This work exemplifies how structural modifications can impact the pharmacological profile of a compound.

Antimicrobial and Anticancer Activity

Research into the antimicrobial and anticancer properties of structurally related compounds has shown promising results. Sharma et al. (2010) synthesized a series of derivatives and evaluated their Src kinase inhibitory and anticancer activities, revealing the potential of these compounds in cancer therapy (Sharma et al., 2010). Similarly, Biava et al. (2008) explored the antimycobacterial activity of 1,5-diphenylpyrrole derivatives, indicating their effectiveness against Mycobacterium tuberculosis (Biava et al., 2008).

Pharmacological Properties

The modification of chemical structures related to this compound has been a strategy for discovering compounds with desirable pharmacological properties. Collins et al. (1998) reported on the optimization of phenyl alkyl ether moieties to develop potent and selective PPARgamma agonists, underscoring the role of structural diversity in medicinal chemistry (Collins et al., 1998).

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.2ClH/c1-14(2)15-4-6-17(7-5-15)21-13-16(20)12-19-10-8-18(3)9-11-19;;/h4-7,14,16,20H,8-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIPUUOFAJQIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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